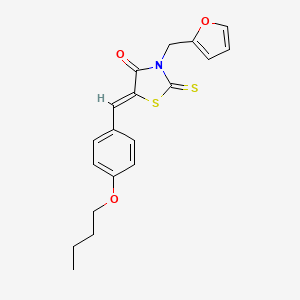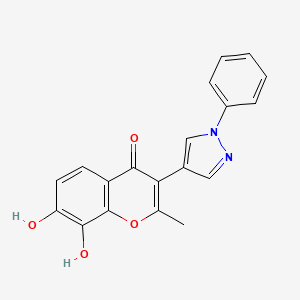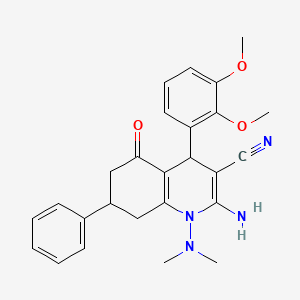![molecular formula C10H11N3O2 B3964676 3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3964676.png)
3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one
Vue d'ensemble
Description
3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is a small molecule that has gained significant attention in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it has been suggested to act through multiple pathways. It has been reported to inhibit the activity of various enzymes such as topoisomerase II, cyclin-dependent kinases, and histone deacetylases. It has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. Additionally, it has been found to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one is its potent anti-cancer activity, making it a promising candidate for cancer therapy. It also has anti-inflammatory and neuroprotective effects, making it a potential therapeutic agent for various diseases. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and efficacy.
Orientations Futures
Several future directions can be explored for 3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one. One of the areas of research can be the development of more efficient and cost-effective synthesis methods to increase its availability and reduce the cost of production. Another direction can be the optimization of its chemical structure to improve its solubility and bioavailability. Additionally, more studies can be conducted to explore its potential as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Finally, its mechanism of action can be further elucidated to understand its full potential as a therapeutic agent.
Conclusion
In conclusion, this compound is a promising compound with potential as a therapeutic agent for various diseases. Its potent anti-cancer, anti-inflammatory, and neuroprotective effects make it a promising candidate for further research. However, its low solubility in water and the need for more efficient synthesis methods are some of the limitations that need to be addressed. Further research is needed to fully understand its mechanism of action and explore its potential as a therapeutic agent for other diseases.
Applications De Recherche Scientifique
3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential as a therapeutic agent in various diseases such as cancer, inflammation, and neurodegenerative disorders. Several studies have reported its anti-cancer activity by inhibiting the proliferation of cancer cells and inducing apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-15-6-5-13-7-12-9-8(10(13)14)3-2-4-11-9/h2-4,7H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBQXKBAEFLTLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC2=C(C1=O)C=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[3-hydroxy-5-(3-nitrophenyl)-2-oxo-4-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3964598.png)
![ethyl 3-formylpyrrolo[2,1-b][1,3]benzothiazole-1-carboxylate](/img/structure/B3964612.png)

![2-[(4-chlorobenzyl)thio]-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3964624.png)
![2-[benzyl(methyl)amino]ethyl 4-tert-butylbenzoate hydrochloride](/img/structure/B3964643.png)
![2-{2-[(4-benzoylpiperazin-1-yl)methyl]phenoxy}ethanol](/img/structure/B3964651.png)
![1-benzoyl-3-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-2-azepanone](/img/structure/B3964659.png)



![diisobutyl [anilino(4-chlorophenyl)methyl]phosphonate](/img/structure/B3964685.png)

![4-(2-furoyl)-3-hydroxy-5-(4-isopropylphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3964691.png)
![3-[(2-thienylcarbonyl)amino]phenyl 4-nitrobenzoate](/img/structure/B3964702.png)